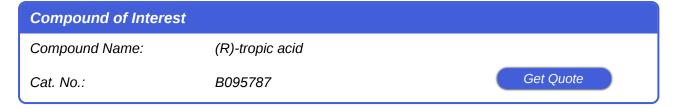


An In-depth Technical Guide to the Spectroscopic Interpretation of (R)-tropic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-tropic acid**, a key chiral intermediate in the synthesis of important pharmaceuticals such as atropine and hyoscyamine.[1][2] This document outlines the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Molecular Structure and Properties

(R)-tropic acid, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is a chiral monocarboxylic acid.[1] Its structure consists of a phenyl group and a hydroxymethyl group attached to a chiral carbon center, which also bears a carboxylic acid group.

Property	Value
Molecular Formula	С9Н10О3
Molecular Weight	166.17 g/mol [1][3][4]
IUPAC Name	(2R)-3-hydroxy-2-phenylpropanoic acid[1]
Melting Point	126-128 °C[4]
Appearance	White to off-white crystalline solid[5]



Spectroscopic Data

The following sections present the key spectroscopic data for tropic acid. It is important to note that much of the publicly available data does not differentiate between the (R) and (S) enantiomers or is for the racemic mixture (DL-Tropic acid). The data presented here is representative of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of tropic acid reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)[6]
~3400	Broad, Medium	O-H stretch (alcohol)[7]
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)[6]
~1700	Strong, Sharp	C=O stretch (carboxylic acid) [6]
1600, 1500	Medium, Sharp	C=C stretch (aromatic ring)[6]
~1200	Strong	C-O stretch (carboxylic acid)
~1050	Medium	C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

The proton NMR spectrum shows distinct signals for the aromatic, methine, and methylene protons. The data below is for DL-Tropic acid in D₂O.[3]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.31-7.41	Multiplet	5H	Aromatic protons (C ₆ H ₅)[3]
4.04-4.08	Triplet	1H	CH (methine)[3]
3.66-3.87	Multiplet	2H	CH ₂ (methylene)[3]

Note: The acidic protons of the carboxylic acid and alcohol groups are typically not observed in D_2O due to deuterium exchange.

The carbon NMR spectrum provides information on the different carbon environments. The data below is for DL-Tropic acid in $D_2O.[3]$

Chemical Shift (δ) ppm	Assignment	
183.00	C=O (Carboxylic acid)[3]	
141.48	Quaternary aromatic C[3]	
131.53	Aromatic CH[3]	
130.91	Aromatic CH[3]	
129.88	Aromatic CH[3]	
66.53	CH₂OH (Methylene)[3]	
59.65	CH (Methine)[3]	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique.



m/z Ratio	Relative Abundance	Assignment
166	Moderate	Molecular ion [M]+[3]
148	High	[M - H₂O] ⁺
119	High	[M - COOH - H ₂]+
91	Base Peak	[C ₇ H ₇]+ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) FT-IR or KBr Pellet Method.

ATR FT-IR:

- Ensure the ATR crystal is clean.
- · Record a background spectrum.
- Place a small amount of the solid (R)-tropic acid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[7]

KBr Pellet:

- Grind a small amount of (R)-tropic acid with dry potassium bromide (KBr) in a mortar and pestle.[8]
- Press the mixture into a thin, transparent disk using a hydraulic press.[8]
- Place the KBr disk in the sample holder of the IR spectrometer.



Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of (R)-tropic acid in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide D₂O, Chloroform-d CDCl₃, or Dimethyl sulfoxide-d₆ DMSO-d₆) in an NMR tube.[9]
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.[9]
 - Tune the probe for both ¹H and ¹³C frequencies.[9]
- ¹H NMR Acquisition:
 - Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- ¹³C NMR Acquisition:
 - Acquire the ¹³C spectrum. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS) Protocol

Method: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a gas chromatograph for separation from any impurities.[10]



- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a radical cation (molecular ion).[10][11]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[10][11]
- Detection: Detect the ions and record their abundance to generate the mass spectrum.[10]

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General workflow for the spectroscopic analysis of **(R)-tropic acid**.

Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Interpretation of (R)-tropic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095787#spectroscopic-data-interpretation-for-r-tropic-acid]

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